(2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes benzenesulfonyl, dimethylphenylamino, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of benzenesulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. Subsequent steps involve the introduction of the dimethylphenylamino and methylsulfanyl groups through various organic reactions, such as nucleophilic substitution and condensation reactions. The final step involves the formation of the nitrile group through dehydration reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, research is focused on the compound’s potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to changes in cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing compounds, such as bis(2-ethylhexyl) terephthalate , and phosphoethanolamine transferase inhibitors like cetylpyridinium chloride and domiphen bromide .
Uniqueness
What sets (2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3,5-dimethylanilino)-3-[(4-methylphenyl)methylsulfanyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S2/c1-18-9-11-21(12-10-18)17-30-25(27-22-14-19(2)13-20(3)15-22)24(16-26)31(28,29)23-7-5-4-6-8-23/h4-15,27H,17H2,1-3H3/b25-24+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALKYWVDJQRSHF-OCOZRVBESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.